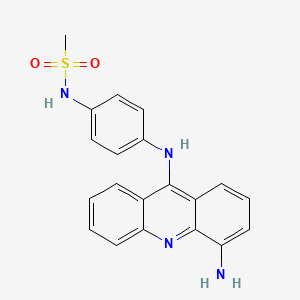
Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H18N4O2S and a molecular weight of 378.48 This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group
准备方法
The synthesis of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves several steps. One common synthetic route includes the reaction of 4-amino-9-acridinylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acridine moiety.
Substitution: Nucleophilic substitution reactions can occur at the acridine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives.
科学研究应用
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules, such as DNA and proteins, making it a valuable tool in biochemical research.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme responsible for relieving torsional strain in DNA during replication and transcription . By inhibiting this enzyme, the compound prevents the proper replication of DNA, leading to cell death, particularly in rapidly dividing cancer cells.
相似化合物的比较
Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- can be compared with other similar compounds, such as:
4’-((3-Amino-9-acridinyl)amino)methanesulfonanilide: This compound has a similar structure but with a different substitution pattern on the acridine ring.
4’-((4-Carbamoyl-9-acridinyl)amino)methanesulfonanilide: This compound contains a carbamoyl group instead of an amino group, leading to different chemical and biological properties.
4’-((4-Nitro-9-acridinyl)amino)methanesulfonanilide:
The uniqueness of Methanesulfonanilide, 4’-((4-amino-9-acridinyl)amino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound is a derivative of acridine, which is known for its antitumor activity. The presence of the methanesulfonanilide moiety enhances its solubility and bioavailability. The general structure can be summarized as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 301.36 g/mol
- IUPAC Name : Methanesulfonanilide, 4'-((4-amino-9-acridinyl)amino)-
In Vitro Studies
Several studies have evaluated the anticancer activity of this compound using various cancer cell lines. Notably:
-
Cell Lines Tested :
- K562 (chronic myelogenous leukemia)
- A549 (lung epithelial carcinoma)
- MRC5 (normal diploid lung fibroblasts)
-
Methodology :
- Cells were treated with varying concentrations of the compound for 72 hours.
- Viability was assessed using the MTT assay, which measures cellular metabolic activity.
- Results :
| Compound | IC50 (μM) K562 | IC50 (μM) A549 | Toxicity to MRC5 |
|---|---|---|---|
| Amsacrine | 15 | 18 | High |
| Methanesulfonanilide | <20 | <20 | Low |
The mechanisms underlying the anticancer effects of methanesulfonanilide derivatives involve several pathways:
- Cell Cycle Arrest : Studies indicated that certain derivatives cause G2/M phase accumulation in treated cells, suggesting interference with cell cycle progression.
- Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells, characterized by increased sub-G1 phase populations in flow cytometry analyses .
Structure-Activity Relationship (SAR)
Research into the SAR of methanesulfonanilide derivatives has revealed that modifications to the acridine and sulfonamide moieties can significantly impact biological activity:
- Substituents Impacting Activity :
Case Studies
- Study on Antitumor Agents : A series of multiply substituted derivatives were synthesized and tested in L1210 leukemia models. The study found that certain structural modifications led to enhanced antitumor activity compared to unmodified analogs .
- Evaluation of Toxicity : Comparative studies indicated that while traditional agents like amsacrine exhibit dose-dependent toxicity, methanesulfonanilide derivatives demonstrated lower toxicity profiles in normal cell lines, making them attractive candidates for further development .
属性
CAS 编号 |
61417-07-0 |
|---|---|
分子式 |
C20H18N4O2S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-[4-[(4-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-14-11-9-13(10-12-14)22-19-15-5-2-3-8-18(15)23-20-16(19)6-4-7-17(20)21/h2-12,24H,21H2,1H3,(H,22,23) |
InChI 键 |
MMXWNPLJMLKJJI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















